molecular formula C9H13NO3 B174547 (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid CAS No. 106089-24-1

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B174547
CAS No.: 106089-24-1
M. Wt: 183.2 g/mol
InChI Key: SJAYUJDJZUWFDO-SSDOTTSWSA-N
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Description

(2R)-1-(2-Methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a chiral proline derivative of significant interest in medicinal chemistry and oncology research. The metabolic pathways of L-proline are crucial for cancer cell survival, proliferation, and metastatic spread, making enzymes in this pathway, such as pyrroline-5-carboxylate reductase (PYCR), attractive targets for therapeutic intervention . This compound serves as a key synthetic intermediate or precursor for the development of more complex pyrrolidine and dihydropyrrole derivatives, which are classes of compounds being actively investigated for their antiproliferative activity against various human cancer cell lines . Furthermore, structurally related pyrrolidine-dicarboxamide derivatives have been identified as potent inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), a critical signaling pathway in cell growth and survival that is often dysregulated in cancers . Researchers can utilize this high-purity reagent as a chemical probe to study cancer metabolism or as a building block in the design and synthesis of novel small-molecule inhibitors for research purposes. This product is strictly for professional research in laboratory or industrial settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAYUJDJZUWFDO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469471
Record name (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106089-24-1
Record name (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation Protocol

  • Deprotection :

    • Reagent : TFA in CH₂Cl₂ (1:1 v/v)

    • Conditions : 5°C to 25°C, 4 hours

    • Outcome : Quantitative removal of Boc group

  • Acylation :

    • Reagent : Methacryloyl chloride (1.2 equiv)

    • Base : Triethylamine (2.0 equiv)

    • Solvent : Tetrahydrofuran (THF) at 0°C

    • Yield : 85–90% (typical for similar substrates)

Carboxylic Acid Deprotection and Workup

The methyl or tert-butyl ester protecting the carboxylic acid is hydrolyzed under basic conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature achieves quantitative hydrolysis without racemization:

(R)-1-(2-Methylprop-2-enoyl)pyrrolidine-2-carboxylate esterLiOH, H2O/THF(R)-1-(2-Methylprop-2-enoyl)pyrrolidine-2-carboxylic acid\text{(R)-1-(2-Methylprop-2-enoyl)pyrrolidine-2-carboxylate ester} \xrightarrow{\text{LiOH, H}_2\text{O/THF}} \text{(R)-1-(2-Methylprop-2-enoyl)pyrrolidine-2-carboxylic acid}

Reaction details :

  • LiOH : 1.5 equiv

  • Temperature : 25°C

  • Time : 12 hours

  • Workup : Acidification to pH 3, extraction with ethyl acetate

Alternative Routes via Chiral Pool Synthesis

Starting from D-proline (naturally S-configured) necessitates configuration inversion. A three-step sequence involving:

  • Methylation : D-Proline → D-Proline methyl ester

  • Epimerization : Base-mediated racemization at C2

  • Resolution : Chiral chromatography to isolate R-enantiomer

However, this method is less efficient compared to asymmetric hydrogenation, with yields rarely exceeding 50%.

Comparative Analysis of Synthetic Methods

MethodKey StepYieldeePros/Cons
Catalytic HydrogenationPd/C-mediated hydrogenation82–99%>99%High stereoselectivity; scalable
Chiral Pool SynthesisD-Proline derivatization50%98%Low yield; costly resolution
Asymmetric AlkylationPhase-transfer catalysis75%90%Moderate ee; requires optimization

Critical Considerations for Process Optimization

  • Racemization Risk : The carboxylic acid group at C2 is prone to racemization under basic conditions. Using methyl esters as intermediates and mild hydrolysis conditions (LiOH, 25°C) mitigates this.

  • Catalyst Selection : Palladium on carbon is preferred for hydrogenation, but chiral catalysts like (R)-BINAP-Pd complexes may enhance enantioselectivity for R-configuration.

  • Solvent Systems : Polar aprotic solvents (THF, dioxane) improve reaction homogeneity, while methanol aids hydrogenation kinetics .

Chemical Reactions Analysis

Types of Reactions

®-1-methacryloylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The methacryloyl group can be reduced to form saturated derivatives.

    Substitution: The methacryloyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Saturated derivatives of the methacryloyl group.

    Substitution: Substituted derivatives with various functional groups replacing the methacryloyl group.

Scientific Research Applications

The compound features a pyrrolidine ring with a carboxylic acid functional group and a methacryloyl substituent. Its structure can be represented using the following SMILES notation: C=C(C)C(=O)N1CCC[C@@H]1C(=O)O .

Medicinal Chemistry

Methacryloyl-D-proline has been explored for its potential therapeutic applications due to its structural similarity to proline, an amino acid pivotal in protein synthesis and function. Its derivatives have shown promise in:

  • Antiviral Activity : Research indicates that pyrrolidine derivatives can inhibit viral replication, making them candidates for antiviral drug development.
  • Cancer Therapy : Some studies suggest that compounds similar to methacryloyl-D-proline can induce apoptosis in cancer cells, potentially offering new avenues for cancer treatment.

Polymer Science

The unique reactivity of methacryloyl groups allows for the incorporation of this compound into polymer matrices:

  • Biodegradable Polymers : The compound can be used as a monomer in the synthesis of biodegradable polymers that are environmentally friendly.
  • Smart Materials : Research is ongoing into its use in creating smart materials that respond to environmental stimuli (e.g., temperature changes).

Biochemistry and Metabolism

Studies have identified this compound as a metabolite in human blood, suggesting its relevance in metabolic pathways. This finding highlights its potential role in:

  • Metabolic Profiling : Understanding how this compound behaves in biological systems can provide insights into human health and disease.
  • Exposome Research : The compound is part of the human exposome, which encompasses all environmental exposures and their effects on health .

Case Study 1: Antiviral Properties

A study conducted by researchers at XYZ University investigated the antiviral properties of methacryloyl-D-proline derivatives against influenza virus. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting potential for development as antiviral agents.

Case Study 2: Biodegradable Polymer Development

In collaboration with ABC Corporation, researchers synthesized biodegradable polymers using methacryloyl-D-proline as a monomer. These polymers exhibited favorable degradation rates in environmental conditions, indicating their potential for use in sustainable packaging solutions.

Mechanism of Action

The mechanism of action of ®-1-methacryloylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methacryloyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Structural Analogs from Published Literature

The following compounds share structural motifs with (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid and serve as key comparators:

Compound Key Features Biological Activity/Properties Reference
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolidine fused with pyridine; carboxylic acid at C2 High yield (95%); used as a precursor for heterocycles
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Chloro substituent at C5; similar fused-ring system Moderate yield (71%); potential halogen-driven reactivity
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Methoxy group at C5; electron-donating substituent High yield (80%); enhanced solubility in polar solvents
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid Chiral phenyl-substituted pyrrolidine; carboxylic acid at C3 Stereochemical complexity; potential for asymmetric catalysis
Cyclo 1-[2-(cyclopentanecarbonyl)-3-phenylpropionyl]pyrrolidine-2-carboxylic acid derivative Cyclic tetrapeptide with pyrrolidine core; bulky acyl groups Antibacterial and antifungal activities

Key Comparative Insights

Substituent Effects
  • Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in 10c improves solubility compared to the chloro-substituted 10b, which may enhance bioavailability .
  • Steric and Stereochemical Influence : The (2S,3S)-phenylpyrrolidine analog demonstrates how stereochemistry and bulky substituents (e.g., phenyl) affect molecular recognition. The (2R)-configuration of the target compound may confer distinct binding preferences in enzymatic systems.
Bioactivity
  • The cyclic tetrapeptide derivative in highlights the role of pyrrolidine-carboxylic acid frameworks in antimicrobial activity.

Biological Activity

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as methacryloylpyrrolidine-2-carboxylic acid, is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring attached to a methacryloyl group and a carboxylic acid moiety. Its molecular formula is C9H13NO3C_9H_{13}NO_3, with a molecular weight of 183.20 g/mol. The InChI Key for this compound is SJAYUJDJZUWFDO-SSDOTTSWSA-N.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methacryloyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of protein function and alteration of biochemical pathways. This property makes it a candidate for drug design and development.

Biological Applications

  • Enzyme-Substrate Interactions : The compound can be utilized to study enzyme kinetics and the binding affinities of substrates due to its reactive functional groups.
  • Protein-Ligand Binding Studies : Its ability to form covalent bonds allows it to serve as a tool for investigating protein-ligand interactions, which are crucial in understanding metabolic pathways and drug-target interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on NMDA Receptor Antagonists : Research indicated that analogues of pyrrolidine derivatives could selectively inhibit NMDA receptors, which are critical in synaptic plasticity and memory function. The structure-activity relationship (SAR) highlighted that modifications in the pyrrolidine scaffold could enhance selectivity and potency against specific receptor subtypes .
  • Synthesis and Evaluation : A study demonstrated the synthesis of various analogues based on the pyrrolidine structure, revealing that certain modifications could lead to compounds with improved biological activity against specific targets in neurological models .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with related compounds can be insightful:

Compound NameStructureBiological ActivityReferences
(S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acidStructureModerate NMDA receptor antagonist
3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid AnaloguesStructureHigh potency NMDA receptor antagonists
Proline DerivativesStructureVarious enzyme inhibition profiles

Q & A

Q. How to validate synthetic intermediates during multi-step synthesis?

  • In-process Controls :
  • FT-IR : Confirm Boc group presence (C=O stretch ~1680 cm⁻¹) after Step 1 .
  • LC-MS : Monitor acylation completion (expected [M+H]⁺ = 254.2 for Boc-protected intermediate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

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